ATRIPLA

描述

ATRIPLA is a combination antiretroviral medication used to treat HIV/AIDS. This fixed-dose combination contains three active ingredients: efavirenz, a non-nucleoside reverse transcriptase inhibitor; emtricitabine, a nucleoside reverse transcriptase inhibitor; and tenofovir disoproxil fumarate, a nucleotide reverse transcriptase inhibitor . This combination is marketed under the brand name this compound, among others .

准备方法

Synthetic Routes and Reaction Conditions

Tenofovir Disoproxil Fumarate: The synthesis of tenofovir disoproxil fumarate involves the esterification of tenofovir with isopropyl alcohol, followed by fumaric acid addition to form the fumarate salt.

Industrial Production Methods

Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain consistency and quality .

化学反应分析

Alternative Pathways

Analytical Confirmation

-

<sup>1</sup>H NMR (CA):

Emtricitabine (FTC) Activation

Emtricitabine, a cytidine analog, undergoes phosphorylation to its active triphosphate form:

-

Phosphorylation : FTC → FTC-monophosphate (FTC-MP) → FTC-diphosphate (FTC-DP) → FTC-triphosphate (FTC-TP) via cellular kinases.

-

Mechanism : FTC-TP competes with deoxycytidine triphosphate (dCTP), incorporating into viral DNA and terminating chain elongation .

Stability

Tenofovir Disoproxil Fumarate (TDF) Conversion

TDF is a prodrug hydrolyzed to tenofovir (TFV), which is phosphorylated to TFV-diphosphate:

-

Hydrolysis : TDF → TFV + fumarate (catalyzed by esterases).

-

Phosphorylation : TFV → TFV-monophosphate → TFV-diphosphate (active form).

-

Mechanism : TFV-diphosphate inhibits HIV reverse transcriptase by mimicking deoxyadenosine triphosphate (dATP) .

Degradation Pathways

| Component | Degradation Triggers | Products Identified |

|---|---|---|

| Efavirenz | Heat, light | Cyclopropane ring-opening products |

| Emtricitabine | Hydrolysis (acidic pH) | Degraded cytidine analogs |

| Tenofovir DF | Esterase-mediated hydrolysis | Tenofovir, fumarate |

Drug-Drug Interactions

This compound’s components interact with cytochrome P450 (CYP) enzymes and transporters:

| Interaction Type | Example Drugs | Outcome |

|---|---|---|

| CYP3A4 Induction | Midazolam, rifampicin | Reduced plasma levels |

| CYP2B6 Inhibition | Bupropion | Increased EFV exposure |

| Nucleoside Synergy | Didanosine | Increased pancreatitis risk |

Resistance Mutations

Analytical Methods

科学研究应用

Efficacy in Clinical Trials

Atripla has been extensively studied in clinical trials, demonstrating significant efficacy in achieving viral suppression:

- Viral Suppression Rates : In pivotal studies, 76% to 84% of patients achieved an HIV-1 RNA load of less than 50 copies/mL at 48 weeks .

- Virologic Failure : The rates of virologic failure ranged from 5% to 16%, depending on the study protocol .

Table 1: Summary of Key Clinical Trial Findings

| Study | Population | Duration | Viral Suppression Rate | Virologic Failure Rate |

|---|---|---|---|---|

| TELE Study | Treatment-naïve adults | 48 weeks | 76%-84% | 5%-16% |

| STaR Study | Adults with high baseline viral load | 48 weeks | 82% (this compound) vs. 86% (Complera) | Similar rates between groups |

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects:

- Central Nervous System Toxicity : Common side effects include dizziness, abnormal dreams, and depression. These effects are significant enough that they can lead to therapy discontinuation in some patients .

- Lactic Acidosis and Hepatotoxicity : There are warnings regarding potential lactic acidosis and severe hepatomegaly associated with the use of tenofovir .

Case Study 1: Long-term Efficacy

In a longitudinal study involving patients who switched to this compound after failing previous regimens, a sustained viral suppression was observed over a follow-up period of two years. Patients reported improved quality of life metrics alongside maintained CD4 counts .

Case Study 2: Simplified Dosing Regimen

A proof-of-concept study tested a three-times-weekly dosing schedule for this compound. Results indicated that this regimen maintained effective viral suppression while reducing toxicity compared to daily dosing .

Comparative Studies with Other Regimens

This compound has been compared with other ART regimens such as Complera and Biktarvy:

- Complera was shown to be non-inferior to this compound among patients with high baseline viral loads but demonstrated superior efficacy in those with lower viral loads .

- Biktarvy , another single-tablet regimen, has emerged as a competitor due to its improved side effect profile and efficacy in treatment-naïve patients .

作用机制

The combination of efavirenz, emtricitabine, and tenofovir disoproxil fumarate works by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV . Efavirenz binds to the reverse transcriptase enzyme, causing a conformational change that inhibits its activity . Emtricitabine and tenofovir disoproxil fumarate are incorporated into the viral DNA, leading to chain termination and preventing further replication .

相似化合物的比较

Similar Compounds

Zidovudine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.

Lamivudine: A nucleoside reverse transcriptase inhibitor similar to emtricitabine.

Abacavir: A nucleoside reverse transcriptase inhibitor used in combination therapies.

Uniqueness

The combination of efavirenz, emtricitabine, and tenofovir disoproxil fumarate is unique due to its fixed-dose formulation, which simplifies the treatment regimen for patients and improves adherence . Additionally, the combination targets multiple stages of the HIV replication cycle, making it highly effective in suppressing the virus .

生物活性

ATRIPLA is a fixed-dose combination antiretroviral medication used in the treatment of HIV-1 infection. It consists of three active ingredients: efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF). This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

This compound combines two nucleoside analog reverse transcriptase inhibitors (NRTIs) — emtricitabine and tenofovir — with a non-nucleoside reverse transcriptase inhibitor (NNRTI) — efavirenz. The mechanism of action for each component is as follows:

- Emtricitabine and Tenofovir: These drugs are converted intracellularly into their active metabolites, which competitively inhibit HIV reverse transcriptase, thus preventing viral replication.

- Efavirenz: This compound acts through noncompetitive inhibition of HIV reverse transcriptase, contributing to the overall antiviral effect of this compound .

Pharmacokinetics

This compound is administered orally and has been shown to be bioequivalent to its individual components when taken together. Key pharmacokinetic parameters include:

- C_max Values: The maximum plasma concentration achieved after administration.

- Efavirenz: Increased by 39%–79% when taken with food.

- Emtricitabine: Decreased by 29% with food.

- Tenofovir: Modestly increased by 14% with food.

- AUC (Area Under Curve): Reflects the total drug exposure over time, which remains similar to individual medication levels when combined .

Clinical Efficacy

This compound has demonstrated high efficacy in clinical settings. Initial studies indicated that patients switching to this compound from other regimens maintained similar CD4 cell count responses. Notably, one study showed a CD4 increase of 190 cells/μL for this compound compared to 158 cells/μL for the comparator regimen (p = 0.002) over a period of 48 weeks .

Table 1: Clinical Study Outcomes

| Study Type | CD4 Count Increase (cells/μL) | p-value |

|---|---|---|

| This compound vs. Combivir + EFV | 190 | 0.002 |

| This compound vs. Other NRTIs | Similar | N/A |

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse effects, primarily due to efavirenz's central nervous system (CNS) activity. Common side effects include:

- CNS Effects: Dizziness, insomnia, and vivid dreams.

- Hepatic Effects: Patients with co-infection of HIV and HBV require careful monitoring due to potential liver toxicity .

- Renal Function: Monitoring is crucial as TDF can lead to renal impairment; serum phosphate levels should be checked regularly .

Case Study Example

In a retrospective analysis involving patients transitioning to this compound from other regimens, significant improvements were noted in both virologic suppression and CD4 counts over six months. Out of 120 patients studied, 85% achieved an undetectable viral load (<50 copies/mL), highlighting this compound's effectiveness as a first-line therapy .

属性

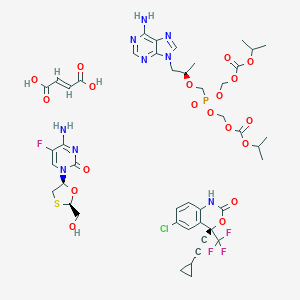

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRMCFDXPIEYGX-NWRGJBOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53ClF4N9O19PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-50-2 | |

| Record name | Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。